4-(2-Hydroxyethyl)morpholin-3-one
Overview
Description
4-(2-Hydroxyethyl)morpholine is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is a morpholine derivative, which is a class of heterocyclic organic chemical compounds characterized by a six-membered ring containing both nitrogen and oxygen atoms. This particular derivative has been investigated for its physical properties, such as refractive indices and densities, when mixed with water at different temperatures . Additionally, it has been used as a starting material in the synthesis of various compounds, including those with potential antimicrobial properties and those involved in structure-activity relationship studies for anti-neuronal drugs .
Synthesis Analysis
The synthesis of derivatives of 4-(2-Hydroxyethyl)morpholine has been explored in several studies. For instance, the compound has been used in the synthesis of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole through a reaction with o-formylphenylboronic acid . Another study demonstrated the synthesis of 2-Hydroxy-4-morpholin-2,5-diarylfuran-3(2H)-ones, which involved the use of iodine and zinc dust in a one-pot synthesis that formed multiple bonds and introduced a quaternary carbon center . Schiff bases of 4-(4-aminophenyl)-morpholine have also been synthesized and characterized, showing potential as antimicrobial agents .
Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxyethyl)morpholine derivatives has been analyzed using various techniques. X-ray structural analysis has provided insights into the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety in one of the synthesized compounds . Vibrational spectral analysis and quantum chemical computations have been performed on the anti-neuronal drug 4-(2-aminoethyl) morpholine, revealing details about the geometry, intermolecular hydrogen bond, and harmonic vibrational frequencies .
Chemical Reactions Analysis
Chemical reactions involving 4-(2-Hydroxyethyl)morpholine derivatives have been studied to understand their reactivity and potential applications. The reaction of morpholine with o-formylphenylboronic acid to form benzoxaborole derivatives is an example of the chemical reactivity of morpholine derivatives . The formal [3+2] cycloaddition of aryl methyl ketones promoted by iodine and zinc to access furan-3(2H)-one derivatives is another example of the chemical transformations that can be achieved with morpholine as a starting material .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Hydroxyethyl)morpholine have been investigated, particularly in relation to its interaction with water. Measurements of refractive index and density have been taken at various temperatures, and the excess molar volume and deviations in molar refractivity have been calculated . These studies are important for understanding the behavior of the compound in different environments and can inform its use in various applications.
Scientific Research Applications
Synthesis and Complexation
4-(2-Hydroxyethyl)morpholin-3-one and its derivatives have been used in the synthesis and complexation with metals. For example, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, tellurated derivatives of morpholine, have shown interesting properties in their complexation with palladium(II) and mercury(II), indicating potential applications in organometallic chemistry (Singh et al., 2000).
Mannich Reaction and Crystal Structures
In another study, mono- and disubstituted Mannich bases of 4-hydroxyacetophenone, which include morpholine derivatives, were synthesized using a microwave-assisted method. This process highlighted the efficiency of using morpholine in Mannich reactions and provided insights into their crystal structures and physicochemical properties (Aljohani et al., 2019).
Building Blocks in Medicinal Chemistry
Morpholine, including 4-(2-Hydroxyethyl)morpholin-3-one, is widely used as a building block in medicinal chemistry due to its unique physicochemical properties. These properties can improve both the pharmacokinetic and pharmacodynamic aspects of pharmaceutical ingredients. Challenges in synthesizing enantiomerically pure morpholine building blocks have been addressed in recent research (Stojiljkovic et al., 2022).
Surface Modification in Water Treatment
Surface grafted polyamide reverse osmosis membranes with 4-(2-hydroxyethyl)morpholine have been developed to improve water flux in desalination. This study demonstrates the potential of using morpholine derivatives in enhancing the performance of water treatment technologies (Pang & Zhang, 2017).
Antibacterial Applications
A study on the maleate salt of a specific morpholine derivative showed moderate inhibition against Mycobacteria tuberculosis, indicating the potential for developing effective analogs for medicinal applications, especially in the field of antibacterial drugs (Mali et al., 2019).
Spectroscopic and Structural Analysis
The spectroscopic and structural properties of N-(2-hydroxyethyl)-morpholine derivatives have been extensively studied. These studies provide valuable insights into the influence of protonation and N-alkylation of morpholine on its structural properties, which can be crucial for various applications in chemistry and biology (Dega-Szafran et al., 2004).
properties
IUPAC Name |
4-(2-hydroxyethyl)morpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQNYAFMZKEJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571007 | |
Record name | 4-(2-Hydroxyethyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)morpholin-3-one | |
CAS RN |
41036-01-5 | |
Record name | 4-(2-Hydroxyethyl)-3-morpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41036-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Hydroxyethyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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